![molecular formula C17H13N3O4 B13414950 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 6410-21-5](/img/structure/B13414950.png)
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. It has applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalen-2-ol. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, a mixture of hydrochloric acid and sodium nitrite can be used to generate the diazonium salt, which is then coupled with naphthalen-2-ol in an alkaline medium .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for better control over reaction conditions and can lead to higher yields and purities . The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amino derivatives .
Scientific Research Applications
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures . The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Chlorophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Fluorophenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to the presence of both methoxy and nitro groups, which influence its electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific color properties and chemical reactivity .
Properties
CAS No. |
6410-21-5 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
1-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-10-12(20(22)23)7-8-14(16)18-19-17-13-5-3-2-4-11(13)6-9-15(17)21/h2-10,21H,1H3 |
InChI Key |
CLSPRGRKAKPJNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


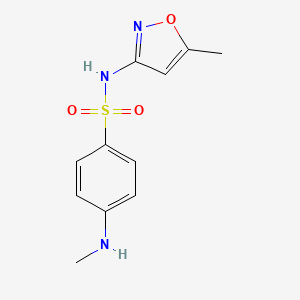

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)

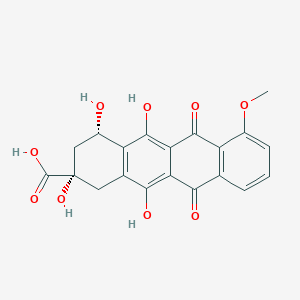
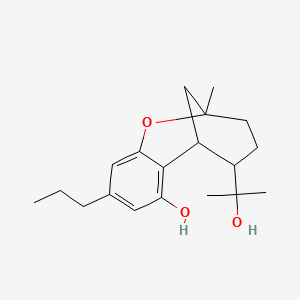
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)

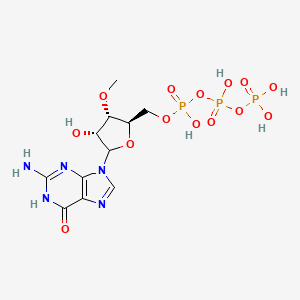
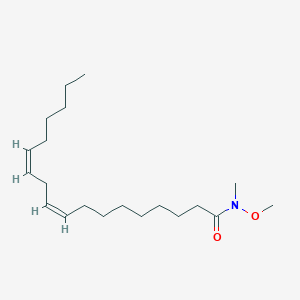
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
